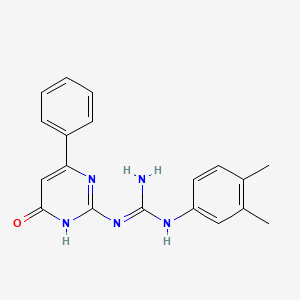![molecular formula C18H22N4O2 B6061135 N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B6061135.png)
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]quinoxaline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]quinoxaline-6-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications . This particular compound is characterized by its unique structure, which includes a quinoxaline core and a pyrrolidinone moiety.
Preparation Methods
The synthesis of N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The pyrrolidinone moiety can be introduced through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments .
Chemical Reactions Analysis
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline core, using reagents like halogens or alkylating agents
Scientific Research Applications
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]quinoxaline-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]quinoxaline-6-carboxamide can be compared with other quinoxaline derivatives, such as:
N-phenylquinoxaline-2-carboxamide: Known for its antimycobacterial activity.
N-benzylquinoxaline-2-carboxamide: Exhibits cytotoxicity against various cancer cell lines.
Quinoxaline-1,4-di-N-oxide derivatives: Known for their antimicrobial and antitumoral activities. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-18(2,3)11-22-10-13(9-16(22)23)21-17(24)12-4-5-14-15(8-12)20-7-6-19-14/h4-8,13H,9-11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFYIPGJGPQHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(CC1=O)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B6061052.png)
![3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate](/img/structure/B6061062.png)
![2-[(5-ETHOXY-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-(4-IODOPHENYL)ACETAMIDE](/img/structure/B6061067.png)
![5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide](/img/structure/B6061075.png)
![(5E)-1-(4-bromophenyl)-5-[[4-(diethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6061076.png)
![1-[(3-Fluorophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B6061077.png)
![7-(Cyclopropylmethyl)-2-(quinolin-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061087.png)
![N-(diphenylmethyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6061091.png)
![N-(4-methoxybenzyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6061098.png)
![Ethyl 4-[2-(3-oxo-1-propan-2-ylpiperazin-2-yl)acetyl]piperazine-1-carboxylate](/img/structure/B6061102.png)
![2-({2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}SULFANYL)-6-OXO-4-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE](/img/structure/B6061107.png)
![1-METHANESULFONYL-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B6061117.png)
![N'-[2-(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide](/img/structure/B6061129.png)

